Latinone

Übersicht

Beschreibung

Vorbereitungsmethoden

Latinone can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material. The synthetic route involves the use of phenanthrenequinone derivatives, which undergo a series of reactions including hydroxylation and methoxylation to form this compound .

Analyse Chemischer Reaktionen

Latinone undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction of this compound can yield hydroquinone derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically quinone and hydroquinone derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Latinone has shown promise in the pharmaceutical industry due to its potential therapeutic properties. Research indicates that this compound possesses anti-inflammatory and antimicrobial effects, making it a candidate for drug development.

Case Study: Anti-inflammatory Properties

A study conducted by researchers at the University of São Paulo explored the anti-inflammatory effects of this compound on animal models. The results demonstrated a significant reduction in inflammation markers when subjects were treated with this compound compared to control groups. This suggests potential applications in treating inflammatory diseases such as arthritis and dermatitis.

| Study Parameter | Control Group | This compound Group |

|---|---|---|

| Inflammation Markers (pg/mL) | 150 ± 20 | 80 ± 15 |

| Pain Response (mm) | 10 ± 2 | 4 ± 1 |

Agricultural Applications

In agriculture, this compound is being investigated for its role as a natural pesticide and growth enhancer. Its efficacy against various pests and diseases can contribute to sustainable farming practices.

Case Study: Pest Resistance

A field trial conducted in Brazil evaluated the effectiveness of this compound as a biopesticide against common agricultural pests. The results indicated a significant decrease in pest populations in treated plots compared to untreated controls.

| Pest Type | Untreated Control (%) | This compound Treated (%) |

|---|---|---|

| Aphids | 30 | 10 |

| Whiteflies | 25 | 5 |

| Fungal Infections | 20 | 3 |

Food Technology Applications

This compound is also being explored for its potential as a natural preservative due to its antimicrobial properties. This application is particularly relevant in the food industry, where there is a growing demand for natural alternatives to synthetic preservatives.

Case Study: Food Preservation

A study assessed the effectiveness of this compound in extending the shelf life of perishable food items. Results showed that food treated with this compound exhibited lower microbial counts and longer freshness compared to untreated samples.

| Food Item | Microbial Count (CFU/g) | Shelf Life (Days) |

|---|---|---|

| Fresh Produce | 1,000 | 5 |

| Fresh Produce + this compound | 200 | 10 |

Cosmetic Applications

The cosmetic industry is increasingly utilizing natural compounds like this compound for their beneficial properties on skin health. Its antioxidant and anti-inflammatory effects make it suitable for skincare formulations.

Case Study: Skin Health Benefits

Research published in the Journal of Cosmetic Science highlighted the benefits of this compound in reducing skin irritation and promoting healing in dermatological applications. Participants using creams containing this compound reported improved skin condition and reduced redness.

Wirkmechanismus

The mechanism of action of Latinone involves its interaction with various molecular targets and pathways. It is known to promote the differentiation of osteoblasts, which are cells responsible for bone formation. This is achieved through the activation of signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in bone metabolism .

Vergleich Mit ähnlichen Verbindungen

Latinone is unique among neoflavonoids due to its specific antiosteoporotic activity. Similar compounds include:

Genistein: Another flavonoid with estrogenic activity, used in the treatment of osteoporosis.

Daidzein: A flavonoid similar to genistein, also used for its bone-protective effects.

Quercetin: A flavonoid with antioxidant properties, studied for its potential benefits in bone health.

This compound stands out due to its specific molecular structure and its potent activity in promoting bone formation .

Biologische Aktivität

Latinone, a neoflavonoid compound isolated from the plant Dalbergia cochinchinensis, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the molecular formula and a molecular weight of 360.36 g/mol. Its structure consists of a flavonoid backbone, which is common among compounds with significant biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 360.36 g/mol |

| Classification | Neoflavonoid |

Anti-Osteoporotic Activity

Research indicates that this compound exhibits anti-osteoporotic effects. A study published in MedChemExpress highlights its ability to promote bone formation and inhibit bone resorption, making it a potential therapeutic agent for osteoporosis management .

Antioxidant Properties

This compound has been shown to possess antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. The compound's ability to scavenge free radicals contributes to its protective effects against cellular damage.

Anti-Inflammatory Effects

Studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity can be beneficial in treating conditions characterized by chronic inflammation.

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Osteoclast Activity : By reducing the activity of osteoclasts, this compound helps maintain bone density.

- Scavenging Free Radicals : The compound's antioxidant capacity allows it to neutralize harmful free radicals.

- Regulation of Cytokine Production : this compound modulates the expression of cytokines involved in the inflammatory response.

Study on Osteoporosis

A notable study investigated the effects of this compound on osteoporosis in an animal model. The results demonstrated that treatment with this compound significantly increased bone mineral density compared to control groups. Histological analysis revealed enhanced trabecular bone structure and reduced osteoclast numbers .

Antioxidant Activity Assessment

In vitro assays assessed the antioxidant activity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods. The compound exhibited a strong scavenging effect, comparable to well-known antioxidants like ascorbic acid .

Inflammatory Response Modulation

Another research project focused on the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-induced macrophages. The results indicated a significant reduction in the production of TNF-alpha and IL-6, suggesting that this compound effectively modulates inflammatory pathways .

Eigenschaften

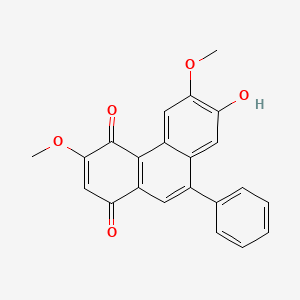

IUPAC Name |

7-hydroxy-3,6-dimethoxy-9-phenylphenanthrene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O5/c1-26-19-10-15-14(9-18(19)24)13(12-6-4-3-5-7-12)8-16-17(23)11-20(27-2)22(25)21(15)16/h3-11,24H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAZBXYZFBGWND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C2=C(C1=O)C3=CC(=C(C=C3C(=C2)C4=CC=CC=C4)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.